REACTION_CXSMILES
|
[Li+].[CH3:2][CH:3]([N-]C(C)C)C.[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][C:16]([O:18][CH2:19]C)=[O:17])[CH:10]=1.BrCCBr>C1COCC1.CN(P(N(C)C)(N(C)C)=O)C>[CH3:19][O:18][C:16]([C:15]1([C:11]2[CH:10]=[N:9][CH:14]=[CH:13][CH:12]=2)[CH2:3][CH2:2]1)=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
117 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 50 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted three times with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed three times with H2O
|
Type
|
CUSTOM
|
Details
|
After solvent removal
|
Type
|
CUSTOM
|
Details
|
the residue was purified
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |